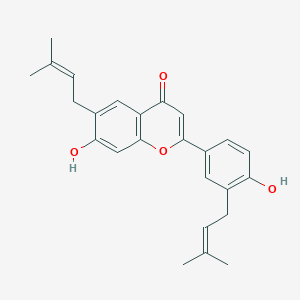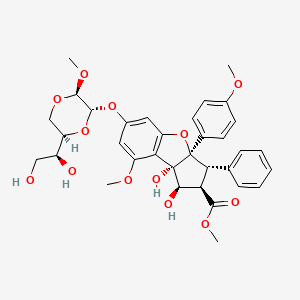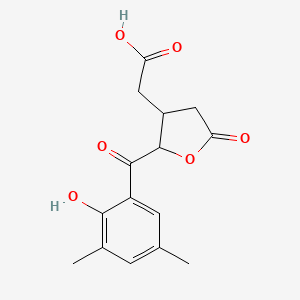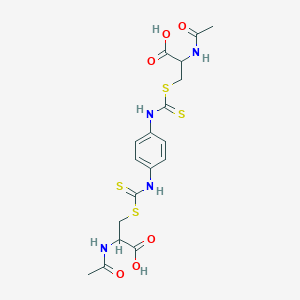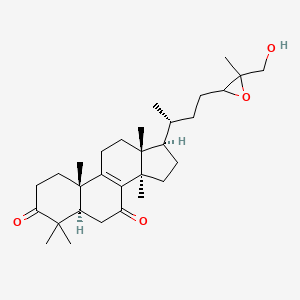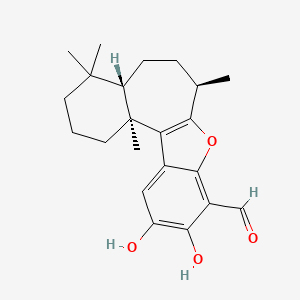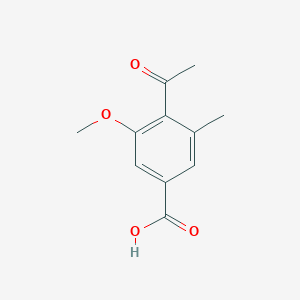
Macrophomic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrophomic acid is a methoxybenzoic acid having a single methoxy group at the 3-position together with acetyl and methyl substituents at the 4- and 5-positions respectively. It derives from a benzoic acid. It is a conjugate acid of a macrophomate.
Scientific Research Applications
Biosynthesis Pathway
Macrophomic acid, a fungal metabolite from Macrophoma commelinae, has a biosynthetic pathway involving an unprecedented intermolecular Diels–Alder reaction. This was elucidated through feeding experiments and enzymatic conversion studies, highlighting a unique biosynthetic process in fungal metabolites (Oikawa et al., 1997).
Enzymatic Transformation and Substrate Diversity
Macrophomate synthase, an enzyme recently purified, facilitates the transformation of 2-pyrones to macrophomic acid. Research on its substrate diversity revealed structural requirements and the size of the enzyme's active site, providing insights into enzymatic specificity and potential applications in synthetic biology (Watanabe et al., 2000).
Novel Enzyme Catalysis
Studies on macrophomate synthase demonstrated its capability to catalyze multiple reactions from 2-pyrones to benzoates, a process not commonly observed in nature. This research contributes to understanding complex enzymatic mechanisms and their applications in biotechnology (Oikawa et al., 1999).
Inhibitor Study and Absolute Configuration
Investigating macrophomate synthase inhibitors, researchers determined the absolute configuration of a potent inhibitor using an axial chiral reagent. Such studies are crucial for developing specific enzyme inhibitors with potential therapeutic applications (Fukui et al., 2001).
Characterization and Expression in E. coli
Research on macrophomate synthase extended to its characterization, sequencing, and expression in E. coli. This work is significant for recombinant production of enzymes, potentially facilitating large-scale synthesis of macrophomic acid and its derivatives (Watanabe et al., 2000).
properties
Product Name |
Macrophomic acid |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-acetyl-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
GWSISRLRTQOQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)
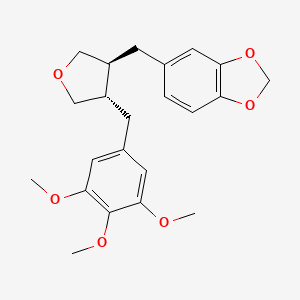
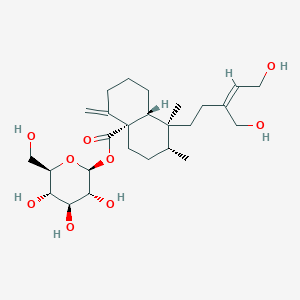
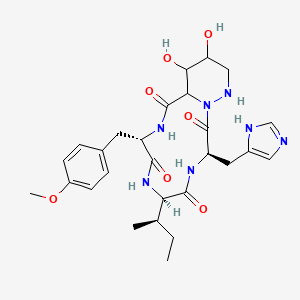
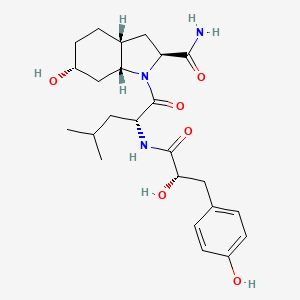

![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)
